PF-06305591
Overview
Description
PF-06305591 is a potent and highly selective voltage-gated sodium channel NaV1.8 blocker. It is a small molecule under investigation for its potential therapeutic applications, particularly in the treatment of pain. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials .
Mechanism of Action
Target of Action
PF-06305591 primarily targets the voltage-gated sodium channel NaV1.8 . This channel plays a crucial role in the transmission of pain signals, making it a promising target for the development of analgesics .
Mode of Action
As a NaV1.8 blocker , this compound interacts with its target by inhibiting the function of the NaV1.8 sodium channel . This inhibition disrupts the transmission of pain signals, potentially providing relief from pain .
Biochemical Pathways
neuronal signaling pathways involved in pain perception. By blocking NaV1.8, this compound may prevent the propagation of action potentials, thereby disrupting the transmission of pain signals .
Pharmacokinetics
It has been reported to have anexcellent preclinical in vitro ADME and safety profile . A clinical trial has also been conducted to evaluate the safety, tolerability, and pharmacokinetics of repeated doses of this compound .
Result of Action
The primary result of this compound’s action is the blockade of the NaV1.8 sodium channel , which leads to a disruption in the transmission of pain signals . This could potentially result in an analgesic effect, providing relief from pain.
Biochemical Analysis
Biochemical Properties
PF-06305591 plays a significant role in biochemical reactions, particularly as a Nav1.8 blocker . Nav1.8 is a subtype of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons . By blocking Nav1.8, this compound can modulate the excitability of neurons, thereby influencing pain signaling pathways .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It primarily affects sensory neurons, where Nav1.8 channels are predominantly expressed . By inhibiting Nav1.8, this compound can reduce the excitability of these neurons, thereby modulating pain signals at the cellular level .
Molecular Mechanism
The molecular mechanism of action of this compound involves the selective blockade of Nav1.8 channels . It binds to these channels and inhibits their function, preventing the flow of sodium ions into the neuron . This reduces the neuron’s excitability, thereby decreasing the intensity of pain signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been found to have good bioavailability and an excellent preclinical in vitro absorption, distribution, metabolism, and elimination (ADME) profile . This suggests that this compound is stable, does not degrade quickly, and can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages . It has been found to be effective at reducing pain signals at certain doses
Metabolic Pathways
Given its role as a Nav1.8 inhibitor, it likely interacts with enzymes and cofactors involved in the metabolism of sodium ions in neurons .
Transport and Distribution
This compound is believed to be transported and distributed within cells and tissues in a manner consistent with other small molecule drugs
Subcellular Localization
Given its role as a Nav1.8 inhibitor, it likely localizes to the cell membrane where Nav1.8 channels are expressed
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-06305591 can be synthesized through a multi-step process involving the formation of key intermediates and subsequent coupling reactions. The synthetic route typically involves the following steps:
Formation of the benzimidazole core: This step involves the condensation of an appropriate o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole ring.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Coupling with the propanamide moiety: The final step involves the coupling of the benzimidazole intermediate with a propanamide derivative under suitable reaction conditions
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. The process typically involves the use of high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
PF-06305591 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
PF-06305591 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the structure-activity relationships of sodium channel blockers.
Biology: this compound is used to investigate the role of sodium channels in cellular processes and signal transduction.
Medicine: The compound is being evaluated for its potential use in the treatment of pain and other neurological disorders.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery .
Comparison with Similar Compounds
PF-06305591 is unique in its high selectivity and potency as a NaV1.8 blocker. Similar compounds include:
A-803467: Another selective NaV1.8 blocker with similar pharmacological properties.
ProTx-II: A peptide toxin that selectively inhibits NaV1.8.
GNE-900: A small molecule NaV1.8 blocker with potential therapeutic applications .
This compound stands out due to its excellent preclinical safety profile, high selectivity, and potential for clinical use in pain management.
Properties
IUPAC Name |
(2R,3S)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19)/t8-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWZIFIAVVFPNT-PELKAZGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449473-97-5 | |
Record name | PF-06305591 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449473975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06305591 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12106 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-06305591 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5Y3F1X9MU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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